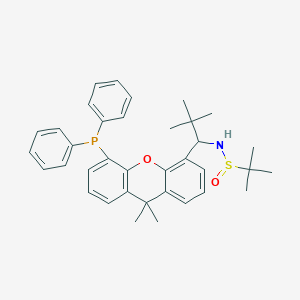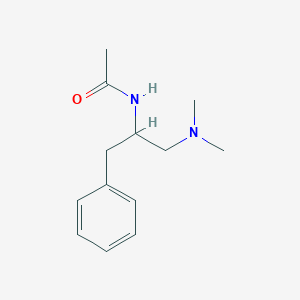
epsilon-N-Crotonyllysine
概要
説明
Epsilon-N-Crotonyllysine is a post-translational modification of lysine residues in proteins. This modification involves the addition of a crotonyl group to the epsilon-amino group of lysine. It has been identified in both histone and non-histone proteins and is associated with various biological processes, including gene regulation and protein-protein interactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of epsilon-N-Crotonyllysine can be achieved using the pyrrolysine amber suppression system. This method involves the genetic incorporation of the crotonyl group into lysine residues at specific sites within proteins. The reaction conditions typically involve the use of orthogonal aminoacyl-tRNA synthetase and tRNA pairs, which are evolved to incorporate this compound in response to amber codons in Escherichia coli .
Industrial Production Methods
Currently, there are no large-scale industrial production methods specifically for this compound. The synthesis is primarily conducted in research laboratories for scientific studies.
化学反応の分析
Types of Reactions
Epsilon-N-Crotonyllysine undergoes various chemical reactions, including:
Acylation: The addition of an acyl group to the lysine residue.
Deacylation: The removal of the acyl group from the lysine residue.
Common Reagents and Conditions
Common reagents used in these reactions include acyl-CoA for acylation and specific enzymes such as histone deacetylases for deacylation. The reactions typically occur under physiological conditions within the cell .
Major Products Formed
The major products formed from these reactions include crotonylated proteins, which can have altered functions and interactions compared to their non-crotonylated counterparts.
科学的研究の応用
Epsilon-N-Crotonyllysine has several scientific research applications, including:
Epigenetics: It serves as an epigenetic marker associated with active transcription and gene regulation.
Protein Function Studies: Researchers use it to study the effects of post-translational modifications on protein function and interactions.
Disease Research: It is investigated for its role in various diseases, including cancer and neuropsychiatric disorders.
作用機序
The mechanism by which epsilon-N-Crotonyllysine exerts its effects involves the modification of lysine residues, which can alter the structure and function of proteins. This modification can affect protein-protein interactions, gene expression, and other cellular processes. The molecular targets include histone and non-histone proteins, and the pathways involved are related to chromatin remodeling and transcription regulation .
類似化合物との比較
Similar Compounds
- Epsilon-N-Propionyllysine
- Epsilon-N-Butyryllysine
- Epsilon-N-Acetyllysine
Uniqueness
Epsilon-N-Crotonyllysine is unique due to its distinct crotonyl group, which contains a carbon-carbon double bond. This structural feature imparts unique regulatory mechanisms compared to other lysine acylations, such as acetylation and butyrylation .
特性
IUPAC Name |
2-amino-6-[[(E)-but-2-enoyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-2-5-9(13)12-7-4-3-6-8(11)10(14)15/h2,5,8H,3-4,6-7,11H2,1H3,(H,12,13)(H,14,15)/b5-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHPCCLNIDDVFG-GORDUTHDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCCCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCCCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-N-[(S)-1-(2-Biphenylyl)-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B8253263.png)



![[(Z)-[cyano-(4-methoxyphenyl)methylidene]amino] octane-1-sulfonate](/img/structure/B8253307.png)

![(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol](/img/structure/B8253325.png)
![(S)-1'-Boc-5-[[(R)-(tert-Butyl)sulfinyl]amino]-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]](/img/structure/B8253336.png)




![1-[Bromo(difluoro)methoxy]-4-[2-methyl-1-[(4-phenoxyphenyl)methoxy]propan-2-yl]benzene](/img/structure/B8253376.png)

